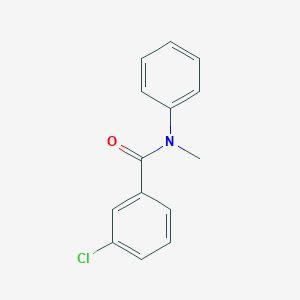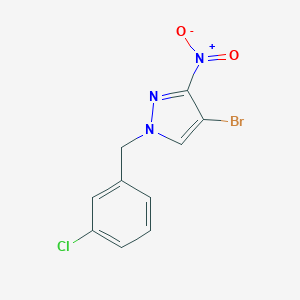![molecular formula C18H26N4O2S B250655 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide, also known as TAK-659, is a small molecule inhibitor that has been developed in recent years for the treatment of various types of cancer. It has shown promising results in preclinical trials and is currently being evaluated in clinical trials for its safety and efficacy.
Wirkmechanismus
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide inhibits the activity of several enzymes such as Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting their activity, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide can induce apoptosis (cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide has been shown to have several biochemical and physiological effects in preclinical models. It can inhibit the activation of B-cells, which are involved in the development of lymphoma and leukemia. It can also inhibit the production of cytokines, which are involved in the inflammatory response that promotes the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide is its specificity for BTK and other kinases involved in the signaling pathways of cancer cells. This makes it a promising candidate for targeted therapy. However, one of the limitations of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for the development of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies that can enhance the efficacy of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide. Additionally, the identification of biomarkers that can predict the response to N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide can help to personalize the treatment for individual patients.
Synthesemethoden
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-acetylpiperazine, 2-bromo-1-(4-methylphenyl)ethanone, and thiohexanamide. The final product is obtained after several purification steps such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer such as lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells.
Eigenschaften
Molekularformel |
C18H26N4O2S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-9-17(24)20-18(25)19-15-7-5-6-8-16(15)22-12-10-21(11-13-22)14(2)23/h5-8H,3-4,9-13H2,1-2H3,(H2,19,20,24,25) |
InChI-Schlüssel |
DHHLNAQLLALMNP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)





